Cas no 14067-99-3 (N-(4-bromobenzenesulfonyl)benzamide)

N-(4-bromobenzenesulfonyl)benzamide structure
14067-99-3 structure
商品名:N-(4-bromobenzenesulfonyl)benzamide
CAS番号:14067-99-3
MF:C13H10NO3SBr
メガワット:340.1924
CID:1307756
PubChem ID:766162

N-(4-bromobenzenesulfonyl)benzamide 化学的及び物理的性質

名前と識別子

    • N-[(4-bromophenyl)sulfonyl]benzamide
    • N-(4-bromophenylsulfonyl)benzamide
    • N-(4-bromobenzenesulfonyl)benzamide
    • N-(4-bromophenyl)sulfonylbenzamide
    • N-benzoyl-4-bromobenzenesulfonamide
    • NCGC00175748-01
    • SCHEMBL4464235
    • N-((4-bromophenyl)sulfonyl)benzamide
    • AKOS001022083
    • 14067-99-3
    • DB-091924
    • SR-01000394450-1
    • Z56666269
    • F0898-0181
    • SR-01000394450
    • HMS1474A01
    • HWCIZGBBBWYGPR-UHFFFAOYSA-N
    • EU-0034152
    • 4-bromo-N-(1-phenyl-methanoyl)-benzenesulfonamide
    • ChemDiv3_000353
    • インチ: InChI=1S/C13H10BrNO3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16)
    • InChIKey: HWCIZGBBBWYGPR-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)Br

計算された属性

  • せいみつぶんしりょう: 338.9565
  • どういたいしつりょう: 338.95648g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 404
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

  • PSA: 63.24

N-(4-bromobenzenesulfonyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0898-0181-1mg
N-(4-bromobenzenesulfonyl)benzamide
14067-99-3 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F0898-0181-2μmol
N-(4-bromobenzenesulfonyl)benzamide
14067-99-3 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F0898-0181-10μmol
N-(4-bromobenzenesulfonyl)benzamide
14067-99-3 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F0898-0181-10mg
N-(4-bromobenzenesulfonyl)benzamide
14067-99-3 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F0898-0181-5mg
N-(4-bromobenzenesulfonyl)benzamide
14067-99-3 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F0898-0181-2mg
N-(4-bromobenzenesulfonyl)benzamide
14067-99-3 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F0898-0181-4mg
N-(4-bromobenzenesulfonyl)benzamide
14067-99-3 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F0898-0181-5μmol
N-(4-bromobenzenesulfonyl)benzamide
14067-99-3 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F0898-0181-3mg
N-(4-bromobenzenesulfonyl)benzamide
14067-99-3 90%+
3mg
$63.0 2023-07-28

N-(4-bromobenzenesulfonyl)benzamide 関連文献

N-(4-bromobenzenesulfonyl)benzamideに関する追加情報

N-(4-bromobenzenesulfonyl)benzamide: An Overview of Its Properties, Applications, and Recent Research

N-(4-bromobenzenesulfonyl)benzamide (CAS No. 14067-99-3) is a versatile compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its unique structural features, which include a benzamide group and a 4-bromobenzenesulfonyl moiety. These functional groups contribute to its chemical reactivity and biological activity, making it an important intermediate in various synthetic pathways.

The molecular formula of N-(4-bromobenzenesulfonyl)benzamide is C13H10BrNO3S, and its molecular weight is approximately 322.2 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF). Its melting point ranges from 185 to 187°C, which is a key physical property for its handling and storage.

In the realm of organic synthesis, N-(4-bromobenzenesulfonyl)benzamide serves as a valuable building block for the preparation of more complex molecules. The bromine atom on the benzene ring can be readily substituted in various reactions, such as Suzuki-Miyaura coupling and nucleophilic aromatic substitution. These transformations enable the synthesis of a diverse array of compounds with tailored functionalities, which are crucial for drug discovery and materials development.

Recent research has highlighted the potential of N-(4-bromobenzenesulfonyl)benzamide in pharmaceutical applications. Studies have shown that this compound exhibits promising biological activities, including anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of N-(4-bromobenzenesulfonyl)benzamide can inhibit the activity of specific enzymes involved in inflammatory pathways. This finding opens up new avenues for the development of novel therapeutic agents targeting inflammatory diseases.

In addition to its biological activities, N-(4-bromobenzenesulfonyl)benzamide has been explored for its potential in materials science. The compound's sulfonyl group imparts unique electronic properties that make it suitable for use in electronic devices and sensors. Research published in the Journal of Materials Chemistry C has shown that derivatives of this compound can be used to fabricate high-performance organic field-effect transistors (OFETs). The ability to fine-tune the electronic properties through chemical modification further enhances its utility in this field.

The synthetic accessibility of N-(4-bromobenzenesulfonyl)benzamide is another factor contributing to its widespread use. It can be prepared through a straightforward reaction between 4-bromobenzenesulfonyl chloride and aniline in the presence of a base such as triethylamine. This synthetic route is robust and scalable, making it suitable for both laboratory-scale synthesis and industrial production.

Safety considerations are also important when handling N-(4-bromobenzenesulfonyl)benzamide. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and following standard laboratory safety protocols.

In conclusion, N-(4-bromobenzenesulfonyl)benzamide (CAS No. 14067-99-3) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers working in organic synthesis, pharmaceuticals, and materials science. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in modern chemistry.

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